![molecular formula C23H13BrClI2NO3 B3825342 N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B3825342.png)
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Overview
Description
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide, commonly known as BCI-121, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to have a potent anti-tumor activity against a range of cancer cell lines.
Scientific Research Applications
BCI-121 has been extensively studied for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. BCI-121 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer.
Mechanism of Action
The mechanism of action of BCI-121 involves the inhibition of a protein called Bcl-2. Bcl-2 is a protein that is overexpressed in many types of cancer cells, and it plays a role in preventing apoptosis. By inhibiting Bcl-2, BCI-121 promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BCI-121 has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinase 4. BCI-121 has also been found to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of BCI-121 for lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanism of action of Bcl-2 inhibitors. However, one limitation of BCI-121 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on BCI-121. One area of interest is the development of more potent Bcl-2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to BCI-121 treatment. Additionally, the combination of BCI-121 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of more soluble forms of BCI-121 may improve its usefulness in lab experiments and clinical applications.
Conclusion:
In conclusion, BCI-121 is a promising small molecule inhibitor that has shown potent anti-tumor activity against a range of cancer cell lines. Its mechanism of action involves the inhibition of Bcl-2, which promotes apoptosis in cancer cells. BCI-121 has other biochemical and physiological effects and is a useful tool for studying the mechanism of action of Bcl-2 inhibitors. Future research directions include the development of more potent inhibitors, the identification of biomarkers, and the combination with other cancer therapies.
properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-13(25)9-18(19)28-23(30)16-10-14(26)11-17(27)22(16)29/h1-11,29H,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHAAHLZSGILJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrClI2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.